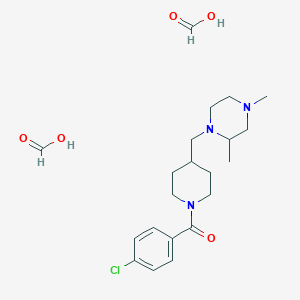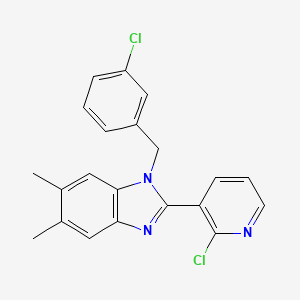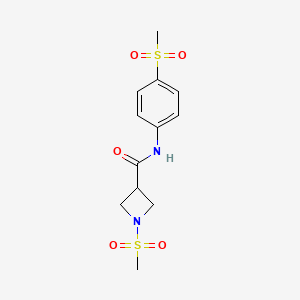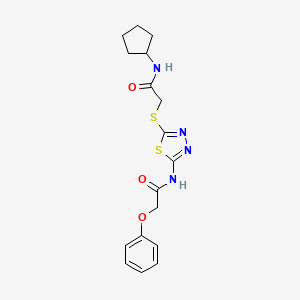
N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an oxalamide derivative with a 2-fluorophenyl group and an isoxazole ring. Oxalamides are a class of compounds that contain a functional group with the general structure R-C(O)NHC(O)-R’. The 2-fluorophenyl group is a phenyl ring with a fluorine atom at the 2-position, and the isoxazole ring is a five-membered ring with three carbon atoms and two heteroatoms, one of which is an oxygen atom and the other a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxalamide backbone, the 2-fluorophenyl group, and the isoxazole ring. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom in the 2-fluorophenyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación
Orexin Receptor Antagonism and Compulsive Behavior
Research on compounds targeting orexin receptors, such as selective antagonists (GSK1059865, JNJ-10397049, SB-649868), has shown significant implications in understanding and treating compulsive behaviors, including binge eating. These studies suggest that antagonism at orexin-1 receptor (OX1R) mechanisms could represent a novel pharmacological treatment for eating disorders with a compulsive component, highlighting the role of orexin signaling in feeding, arousal, stress, and drug abuse (Piccoli et al., 2012).
Synthesis and Application in Imaging
Research involving the synthesis of novel compounds, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, demonstrates the feasibility of using such compounds as PET radiotracers. This approach is vital for studying CB1 cannabinoid receptors in the brain, providing insights into their role in various neurological conditions and the potential for diagnostic imaging (Katoch-Rouse & Horti, 2003).
Novel Synthetic Pathways
The development of new synthetic pathways for producing di- and mono-oxalamides through the rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes shows the expanding capabilities in synthesizing complex molecules. These methodologies offer new avenues for creating compounds with potential biological and pharmacological applications (Mamedov et al., 2016).
Electrophysiological Effects and Therapeutic Potential
The study of compounds like almorexant, which antagonizes orexin receptors, contributes to our understanding of their electrophysiological effects and therapeutic potential, particularly in treating mood disorders and promoting sleep without disrupting sleep architecture. This research underscores the importance of receptor-specific activity in developing drugs with fewer side effects and targeted actions (Fitch et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4/c1-15(22-2,10-5-3-4-6-11(10)16)9-17-13(20)14(21)18-12-7-8-23-19-12/h3-8H,9H2,1-2H3,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDMIXFGNMNXLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=NOC=C1)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid](/img/structure/B2707661.png)

![2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2707665.png)


![N-(5-chloro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2707669.png)


![2-[3-(piperazin-1-ylcarbonyl)-1H-1,2,4-triazol-1-yl]ethanol hydrochloride](/img/structure/B2707673.png)




![2-Chloro-N-[1-(3-cyanophenyl)cyclopropyl]acetamide](/img/structure/B2707681.png)